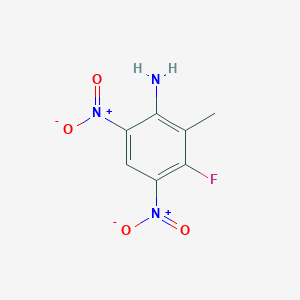
3-Fluoro-2-methyl-4,6-dinitrophenylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The synthesis of novel compounds involving 3-Fluoro-2-methyl-4,6-dinitrophenylamine and its derivatives plays a significant role in scientific research. For instance, the synthesis of novel metronidazole tethered 5-fluorouracil derivatives, where the 2,4-dinitrophenyl moiety is replaced with 2-methyl-5-nitroimidazole, showcases the application of dinitrophenylamine derivatives in creating compounds with potential radiosensitizing and cytotoxic activities under hypoxic conditions, highlighting their importance in cancer research (Abdi et al., 2013).
Analytical Characterization
The characterization of phenols as their 2,4-dinitrophenyl ethers, utilizing reactions with fluoro-2,4-dinitrobenzene, demonstrates the application of dinitrophenylamine derivatives in analytical chemistry. This method provides an ideal approach for the characterization of phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses, among other purposes (Lehmann, 1971).
Radiosensitizing and Cytotoxicity Studies
Selective Radiosensitizing Activities
Research has shown that certain tethered compounds, where 2,4-dinitrophenylamine is a component, exhibit minimal cytotoxicity under aerobic conditions but possess selective radiosensitizing activities under hypoxic conditions. This selective activity is crucial for therapeutic applications, especially in targeting cancer cells in low-oxygen environments, thereby minimizing damage to healthy tissues (Khalaj et al., 2014).
Electrochemical and Electrochromic Properties
Electrochromic Materials
The development of highly stable anodic electrochromic aromatic polyamides containing dinitrophenylamine moieties underscores the versatility of these compounds in creating advanced materials. These materials exhibit promising electrochemical and electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring controlled optical properties (Liou & Chang, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIGRNQQDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4,6-dinitrophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)
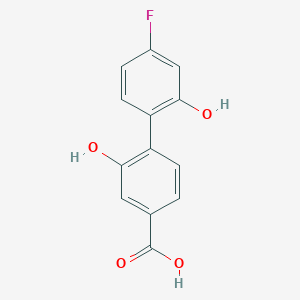
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
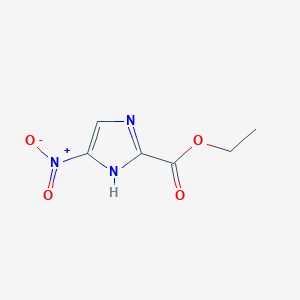
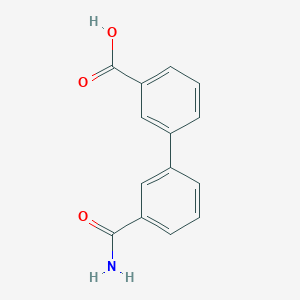
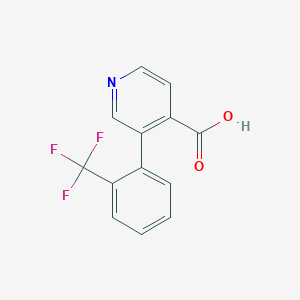
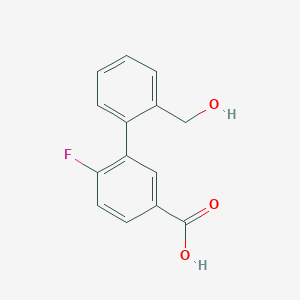
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
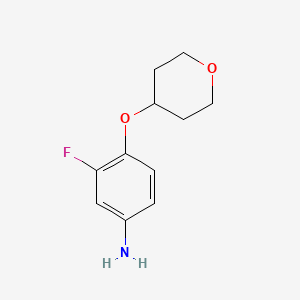
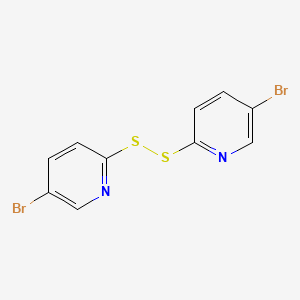
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
